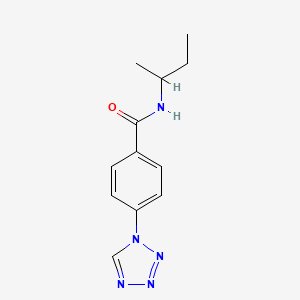
N-(sec-butyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as STB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. STB belongs to the class of tetrazole derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of STB is not fully understood. However, it has been proposed that STB acts on the GABAergic system, which is involved in the regulation of neuronal excitability. STB has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic activities. STB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may explain its anti-inflammatory activity.
Biochemical and Physiological Effects:
STB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. STB has also been found to reduce pain and inflammation in animal models of arthritis. In addition, STB has been found to improve learning and memory in animal models of Alzheimer's disease. STB has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
STB has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. STB is also stable and can be stored for extended periods without degradation. However, STB has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of STB is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on STB. One area of interest is the development of more potent and selective STB analogs. These compounds may have improved therapeutic properties and reduced side effects. Another area of interest is the investigation of the potential use of STB in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. STB may also have potential as a therapeutic agent for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of STB and its potential therapeutic applications.
Conclusion:
In conclusion, STB is a tetrazole derivative that has been the subject of scientific research due to its potential therapeutic properties. STB has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anxiolytic activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases and cancer. While STB has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of STB and its potential therapeutic applications.
Métodos De Síntesis
STB can be synthesized by the reaction of 4-aminobenzoyl chloride with sodium azide and sec-butylamine in the presence of a catalyst. The resulting product is then purified using column chromatography. The synthesis of STB is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
STB has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anxiolytic activities. STB has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, STB has been found to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-butan-2-yl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-9(2)14-12(18)10-4-6-11(7-5-10)17-8-13-15-16-17/h4-9H,3H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJHILIAGPFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)
![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)